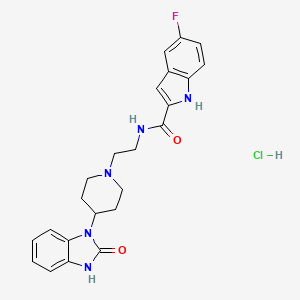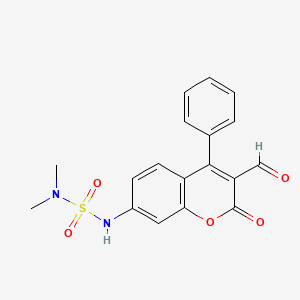
Trilaciclib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilaciclib dihydrochloride is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is primarily used to reduce the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, trilaciclib dihydrochloride protects these cells from chemotherapy-induced damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trilaciclib dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Final purification and conversion to the dihydrochloride salt form.
Industrial Production Methods: Industrial production of trilaciclib dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of high-yielding reactions to maximize product output.
- Implementation of robust purification techniques to ensure product purity.
- Adherence to Good Manufacturing Practices (GMP) to maintain quality and safety standards .
Chemical Reactions Analysis
Types of Reactions: Trilaciclib dihydrochloride primarily undergoes:
Substitution Reactions: Introduction of various functional groups to enhance its pharmacological properties.
Oxidation and Reduction Reactions: Modifications to improve stability and bioavailability.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are derivatives of trilaciclib dihydrochloride with enhanced pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Trilaciclib dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.
Biology: Investigated for its role in cell cycle regulation and protection of hematopoietic stem cells.
Medicine: Primarily used to reduce chemotherapy-induced myelosuppression in cancer patients. Ongoing research explores its potential in treating other cancers and conditions.
Industry: Utilized in the development of new therapeutic agents targeting CDK4 and CDK6
Mechanism of Action
Trilaciclib dihydrochloride exerts its effects by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. By transiently arresting cells in the G1 phase, it protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. This mechanism involves:
Molecular Targets: CDK4 and CDK6.
Pathways Involved: Cell cycle regulation pathways, particularly those governing the transition from G1 to S phase
Comparison with Similar Compounds
Palbociclib: Another CDK4 and CDK6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to palbociclib, used in combination with other therapies for breast cancer.
Abemaciclib: A CDK4 and CDK6 inhibitor with a broader range of applications in various cancers.
Uniqueness of Trilaciclib Dihydrochloride:
Protective Role: Unlike other CDK4 and CDK6 inhibitors, trilaciclib dihydrochloride is specifically used to protect hematopoietic stem cells during chemotherapy.
Transient Action: Its short duration of action allows for temporary cell cycle arrest, minimizing long-term effects on normal cells
Properties
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYOXKEDFAUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977495-97-8 |
Source


|
| Record name | Trilaciclib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRILACICLIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
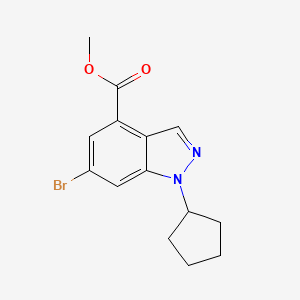
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
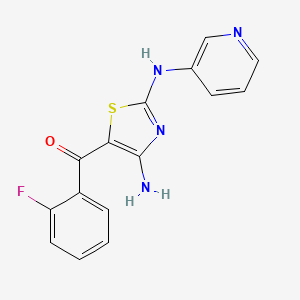
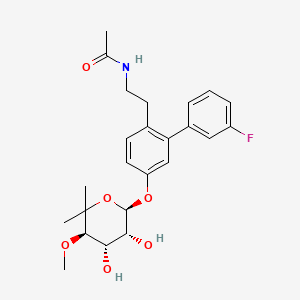
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

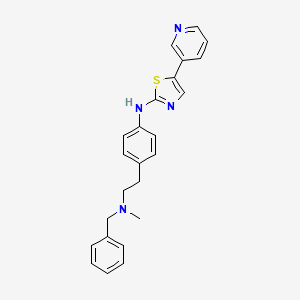
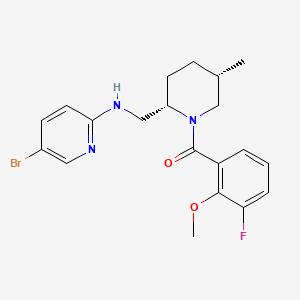
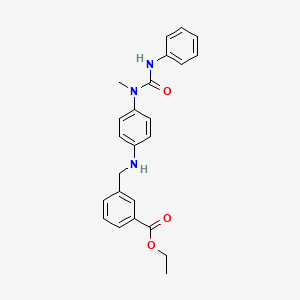
![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
